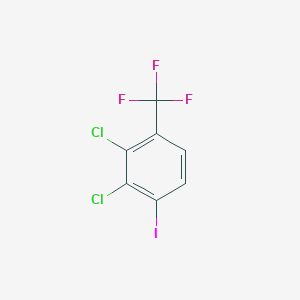

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHCHUCAYWDJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

Topic: Chemical Properties and Stability of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene (CAS 2138101-66-1) is a highly specialized halogenated aromatic scaffold used primarily in the discovery of agrochemicals and pharmaceuticals. Characterized by a "push-pull" electronic structure—where the electron-withdrawing trifluoromethyl (CF

This guide details the physicochemical properties, stability profile, and synthetic utility of this compound, providing researchers with the data necessary to integrate it into cross-coupling workflows (Suzuki-Miyaura, Sonogashira) while mitigating degradation risks.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule features a dense substitution pattern that imparts unique steric and electronic properties. The iodine atom at position 1 is the primary reactive center, flanked by a chlorine atom at position 2 (ortho-effect) and a trifluoromethyl group at position 4 (para-electronic activation).

Table 1: Chemical Identity & Properties[1][5][6][10]

| Property | Data |

| Chemical Name | 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene |

| CAS Number | 2138101-66-1 |

| Molecular Formula | C |

| Molecular Weight | 340.90 g/mol |

| SMILES | FC(F)(F)c1ccc(I)c(Cl)c1Cl |

| InChI Key | Predicted based on structure |

| Physical State | Viscous liquid or low-melting solid (Predicted MP: 20–35 °C) |

| Density | ~1.95 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| LogP | ~4.8 (High Lipophilicity) |

Note on Physical State: Due to the heavy halogenation and symmetry breaking, this compound often exists as a supercooled liquid or a solid with a low melting point, similar to its isomer 1-chloro-3-iodo-5-(trifluoromethyl)benzene.

Structural Analysis & Reactivity

The reactivity of 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene is defined by the hierarchy of its carbon-halogen bonds.

Electronic & Steric Effects

-

C–I Bond (Position 1): This is the weakest bond (approx. 57 kcal/mol) and the most polarizable. It is the exclusive site for oxidative addition by transition metals (Pd, Cu) under standard conditions.

-

CF

Group (Position 4): A strong electron-withdrawing group (EWG). It lowers the electron density of the ring, making the C–I bond more electrophilic and thus accelerating oxidative addition. -

Chlorine Atoms (Positions 2, 3):

-

C2-Cl (Ortho): Provides significant steric hindrance, preventing homocoupling and directing catalysis towards the iodine. It also protects the iodine from metabolic deiodination in biological assays.

-

C3-Cl (Meta): Adds lipophilicity and further modulates the ring's electronics.

-

Reactivity Hierarchy Diagram

The following diagram illustrates the competitive reactivity sites, guiding synthetic strategy.

Figure 1: Reactivity hierarchy showing the preferential activation of the C-I bond over C-Cl bonds.

Synthesis & Experimental Protocols

The synthesis of this specific isomer typically follows a Sandmeyer sequence starting from the corresponding aniline. This ensures the correct regiochemistry of the halogens.

Synthesis Workflow (Sandmeyer Route)

Precursor: 2,3-Dichloro-4-(trifluoromethyl)aniline.

-

Diazotization: The aniline is treated with sodium nitrite (NaNO

) in strong acid (H -

Iodination: Potassium iodide (KI) is added. The iodide ion acts as a nucleophile, displacing the diazonium group (N

) to install the iodine atom.

Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol describes coupling the target molecule with a boronic acid, selectively activating the C–I bond while leaving the C–Cl bonds intact.

Reagents:

-

Substrate: 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: DME (Dimethoxyethane) or Toluene/Water (degassed)

Step-by-Step Methodology:

-

Setup: In a glovebox or under argon flow, charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

-

Solvation: Add degassed solvent and the aqueous base.

-

Reaction: Seal the vial and heat to 60–80°C for 4–12 hours.

-

Note: The electron-deficient nature of the ring allows this reaction to proceed at lower temperatures than typical aryl chlorides. Avoid overheating (>100°C) to prevent activation of the C-Cl bonds.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate, wash with brine, dry over MgSO

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Figure 2: Catalytic cycle emphasizing the insertion into the C-I bond.

Stability & Handling

Degradation Pathways

-

Photolytic Deiodination: Aryl iodides are inherently light-sensitive. Exposure to UV or strong ambient light can cause homolytic cleavage of the C–I bond, leading to radical formation and degradation (browning of the material).

-

Hydrolysis: The molecule is hydrolytically stable due to the absence of labile functional groups (esters, amides).

-

Thermal Stability: Stable up to ~150°C. Above this, decomposition may release iodine vapors and HF.

Storage Recommendations

-

Container: Amber glass vials with Teflon-lined caps.

-

Environment: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Stabilizers: Copper turnings are sometimes added by suppliers to scavenge free iodine, though this is less common for high-purity intermediates.

Safety & Toxicology

-

Hazard Classification: Irritant (Skin/Eye), potentially toxic if inhaled.

-

Specific Risk: As a polyhalogenated compound, it is lipophilic and may bioaccumulate. The CF

group typically increases metabolic stability, prolonging persistence. -

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which may force nucleophilic aromatic substitution at the fluorine or chlorine positions).

References

-

Synblock. (2024). Product Data: 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene (CAS 2138101-66-1). Retrieved from

-

European Patent Office. (2014). Patent EP2706050B1: Synthesis of chlorotrifluoromethylbenzene intermediates. Retrieved from

-

Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: 4-Iodobenzotrifluoride (Analogous Structure). Retrieved from

-

Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from

Sources

A Technical Guide to the Solubility of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical characterizations. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimate clinical success. This guide provides an in-depth technical exploration of the solubility of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene, a compound of interest in medicinal chemistry and materials science. While specific experimental solubility data for this compound is not extensively available in public literature, this document serves as a comprehensive framework for its determination and understanding. We will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its quantification, and offer insights into the interpretation of solubility data within the context of drug development.

Compound Profile: 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

A thorough understanding of a molecule's structure and intrinsic properties is paramount to predicting its behavior in various solvent systems.

| Property | Value | Source |

| Chemical Formula | C₇H₂Cl₂F₃I | |

| Molecular Weight | 340.90 g/mol | |

| CAS Number | 2138101-66-1 | |

| Structure | A benzene ring substituted with two chlorine atoms, one iodine atom, and a trifluoromethyl group. |

The presence of multiple halogen substituents and a trifluoromethyl group significantly influences the compound's polarity, lipophilicity, and potential for intermolecular interactions, all of which are key determinants of its solubility. The trifluoromethyl group, in particular, is known to enhance lipophilicity.[1]

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[2] A more nuanced understanding requires consideration of the thermodynamics of dissolution. The process of dissolving a solute in a solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene, a non-polar, halogenated aromatic compound, its solubility in organic solvents will be governed by the interplay of several factors:

-

Solvent Polarity: Due to its relatively non-polar nature, the compound is expected to exhibit higher solubility in non-polar or moderately polar organic solvents. Halogenated hydrocarbons are generally insoluble in highly polar solvents like water due to their inability to form significant hydrogen bonds.[3][4]

-

Intermolecular Forces: The primary intermolecular forces at play will be van der Waals forces (specifically London dispersion forces). The presence of halogens can also introduce dipole-dipole interactions.

-

Enthalpy and Entropy of Dissolution: The dissolution process is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative. The enthalpy of dissolution (ΔH) relates to the energy changes in bond breaking and formation, while the entropy of dissolution (ΔS) pertains to the change in disorder of the system. For larger hydrocarbon molecules, the change in entropy of dissolution can become more negative as the number of carbons increases.[5]

Experimental Determination of Solubility

A systematic and rigorous experimental approach is essential for obtaining reliable solubility data. The following protocols outline a comprehensive workflow for determining the solubility of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene.

Materials and Equipment

-

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene (analytical standard)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, acetonitrile) of appropriate purity

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated pipettes and syringes

-

HPLC or GC-MS system for quantitative analysis

Experimental Workflow Diagram

Sources

- 1. Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Safety Data Sheet (SDS) and handling precautions for 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

This guide serves as a technical stewardship document for 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene , a specialized halogenated aromatic intermediate. Due to the limited public toxicological datasets for this specific regioisomer (CAS 2138101-66-1), this protocol adopts a "Read-Across" safety strategy , deriving conservative handling mandates from structurally analogous aryl iodides and benzotrifluorides.

Classification: High-Potency Synthetic Intermediate / Halogenated Aromatic CAS Number: 2138101-66-1 Molecular Formula: C₇H₂Cl₂F₃I Molecular Weight: 340.90 g/mol

Executive Summary & Scientific Context

In drug discovery and agrochemical synthesis, 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is a high-value scaffold. The iodine moiety at the C1 position serves as a "soft" electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the trifluoromethyl (–CF₃) group at C4 enhances lipophilicity and metabolic stability—critical traits for bioactivity.

However, the juxtaposition of multiple halogens (Cl, I, F) creates specific safety vectors:

-

Photolability: The C–I bond is susceptible to homolytic cleavage by UV/visible light, releasing iodine radicals.

-

Corrosivity Potential: Analogous compounds (e.g., 2,4-dichloro-1-(trifluoromethyl)benzene) exhibit corrosive properties (Skin Corr.[1] 1B). This compound must be handled as a potential corrosive.

-

Thermal Decomposition: Combustion poses a dual threat of Hydrogen Iodide (HI) and Hydrogen Fluoride (HF) generation.

Physicochemical Profile & Hazard Identification

Data synthesized from structural analogs and calculated properties.

Table 1: Physicochemical Properties

| Property | Value / Characteristic | Operational Implication |

| Physical State | Low-melting solid or viscous liquid | May supercool; requires gentle warming for transfer. |

| Boiling Point | ~280–300°C (Predicted) | Low vapor pressure at RT, but volatile during rotary evaporation. |

| Density | >1.8 g/cm³ | Heavy organic; sinks in water. Phase separation is rapid. |

| Flash Point | >110°C (Estimated) | Combustible (Class IIIB). Pre-heat required for ignition. |

| Solubility | Lipophilic (DCM, THF, Toluene) | Insoluble in water; bioaccumulative potential. |

| Stability | Light Sensitive | MUST be stored in amber glass or foil-wrapped containers. |

GHS Classification (Conservative Assessment)

Based on the "Precautionary Principle" for halogenated aromatics.

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (Inferred from dichloro-benzotrifluoride analogs).

-

H411: Toxic to aquatic life with long-lasting effects.

Strategic Handling & Engineering Controls

Core Directive: Treat this compound as a Sensitizing Corrosive . Standard lab coats are insufficient.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Standard: Double nitrile gloves (minimum 0.11 mm outer, 0.06 mm inner).

-

High Exposure (Spills/Synthesis): Silver Shield® (Laminate) or Viton® gloves. Reasoning: Halogenated aromatics can permeate standard nitrile in <15 minutes.

-

-

Eye/Face: Chemical splash goggles + Face shield. Standard safety glasses offer zero protection against corrosive vapors.

-

Respiratory: Work strictly within a fume hood. If handling powder/dust outside a hood, use a P100/OV (Organic Vapor) respirator.

Engineering Control Workflow

The following diagram illustrates the decision logic for safe handling, emphasizing light protection and containment.

Figure 1: Operational lifecycle emphasizing light exclusion and inert atmosphere storage.

Experimental Protocols: Synthesis & Handling

Inert Atmosphere Transfer (Schlenk Technique)

Why: The C–I bond is weak. Oxygen and moisture can accelerate dehalogenation or homocoupling.

-

Preparation: Flame-dry all glassware. Backfill with Argon (Ar) rather than Nitrogen (N₂), as Ar is heavier than air and blankets the dense organic liquid better.

-

Transfer:

-

Solvent Degassing: Ensure reaction solvents (e.g., DMF, Dioxane) are sparged with Ar for 30 minutes. Dissolved O₂ promotes iodine radical formation.

Reaction Monitoring (TLC/HPLC)

-

TLC Visualization: This compound is UV-active (254 nm).

-

Caution: Prolonged UV exposure during TLC monitoring can degrade the spot, leading to "ghost" spots of de-iodinated byproduct. View quickly.

-

-

Quenching: If using Lithium-Halogen exchange (e.g., n-BuLi), quench at -78°C. The trifluoromethyl group makes the ring electron-deficient, increasing susceptibility to nucleophilic attack at the ortho-positions.

Emergency Response & Stability

Decomposition Chemistry

In a fire or thermal runaway event, the compound decomposes according to the following pathway:

Figure 2: Thermal decomposition pathway highlighting the generation of HF and HI gases.

Spill Cleanup Protocol

Scenario: 10g bottle breakage in a fume hood.

-

Evacuate & Ventilate: Sash down. Alert personnel.

-

PPE Upgrade: Don double nitrile gloves and a face shield.

-

Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (reaction with iodine can be exothermic).

-

Neutralize: If iodine staining is visible (brown/purple), treat the area with 10% Sodium Thiosulfate solution to reduce elemental iodine to colorless iodide.

-

Disposal: Collect in a container marked "Halogenated Organic Waste - Contains Iodine/Fluorine."

Storage & Disposal

Storage "Gold Standard"

-

Temperature: 2–8°C (Refrigerate).

-

Container: Amber glass with a Teflon-lined cap.

-

Stabilizer: Store under Argon. Copper turnings can be added to the secondary containment (not inside the vial) to scavenge fugitive sulfur or iodine vapors in the storage cabinet.

Disposal[2][3][4][6][8]

-

Never mix with strong oxidizers (Nitric acid, Peroxides) or strong bases.

-

Waste Stream: High-BTU Halogenated Incineration. The facility must be equipped with scrubbers for HF and HCl.

References

-

Synblock Chemical Data. (2024). 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene Product Specifications. Synblock. Link

-

Fisher Scientific. (2023).[1] Safety Data Sheet: 2,4-Dichloro-1-(trifluoromethyl)benzene (Analogous Hazard Data). Thermo Fisher Scientific.[3][4] Link

-

PubChem. (2025).[6] Compound Summary: 1-Iodo-4-(trifluoromethyl)benzene (Photostability Data). National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Handling of Fluorinated Aromatic Compounds. MilliporeSigma.[4] Link

Sources

Technical Guide: Pharmaceutical Applications of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

The following technical guide details the pharmaceutical utility, chemical reactivity, and strategic application of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene . This document is structured for medicinal chemists and process development scientists.

Executive Summary

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene (CAS: 2138101-66-1) is a specialized halogenated aromatic scaffold used in the synthesis of advanced pharmaceutical ingredients (APIs) and high-performance agrochemicals.[1]

Unlike its more common isomers (e.g., 2,4-dichloro or 3,5-dichloro variants), this 2,3-dichloro isomer offers a unique steric and electronic profile . The vicinal dichloro motif at positions 2 and 3 creates significant torsional strain for any substituent coupled at the C1-iodine position, forcing orthogonal conformation in biaryl systems. Combined with the lipophilic and metabolically stable trifluoromethyl (

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule is defined by three distinct functional zones, each serving a specific purpose in drug design:

| Position | Substituent | Role in Medicinal Chemistry |

| C1 | Iodine (I) | The Reactive Handle: A highly reactive leaving group for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) or Lithium-Halogen exchange. |

| C2, C3 | Chlorine (Cl) | The Steric Gatekeepers: The ortho-chlorine at C2 forces out-of-plane twisting of C1-substituents (atropisomerism). The C3 chlorine adds lipophilicity and fills hydrophobic pockets. |

| C4 | Trifluoromethyl ( | The Metabolic Shield: Strongly electron-withdrawing; blocks metabolic oxidation at the para-position and increases permeability (LogP). |

Reactivity Map

The presence of the iodine atom at C1 makes this molecule an ideal electrophile. The bond dissociation energy of C–I (approx. 65 kcal/mol) is significantly lower than that of C–Cl (approx. 95 kcal/mol) or C–F (approx. 116 kcal/mol), allowing for chemoselective functionalization .

Figure 1: Chemoselective reactivity profile. The C1-Iodine allows for targeted diversification without disturbing the Cl or CF3 groups.

Pharmaceutical Applications

Kinase Inhibitors (Type II)

In oncology, Type II kinase inhibitors bind to the inactive conformation (DFG-out) of the kinase. These drugs often require a hydrophobic "tail" that occupies the allosteric pocket.

-

Application: The 2,3-dichloro-4-(trifluoromethyl)phenyl moiety serves as an excellent hydrophobic tail.

-

Mechanism: The steric bulk of the C2-chlorine forces the phenyl ring to twist relative to the linker (often a urea or amide). This twist is critical for fitting into the narrow hydrophobic channel of kinases like B-RAF or c-MET .

-

Advantage: The

group enhances membrane permeability, allowing the drug to reach intracellular targets effectively.

Next-Generation Ectoparasiticides

The isoxazoline class of drugs (e.g., Fluralaner, Afoxolaner) revolutionized veterinary medicine. While current drugs typically use 3,5-dichloro or 3,4,5-trichloro patterns, resistance is an emerging concern.

-

Application: This scaffold allows for the synthesis of novel isoxazoline analogs with altered substitution vectors.

-

Benefit: Changing the chlorine positions to 2,3- creates a different 3D spatial occupancy, potentially bypassing resistance mechanisms developed against standard 3,5-substituted inhibitors while maintaining the critical GABA-gated chloride channel blocking activity.

Bioisosteres in Agrochemicals

Though primarily pharmaceutical, this intermediate is highly relevant for SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The "polyhalogenated trifluoromethyl benzene" motif is a staple in this class (e.g., Fluxapyroxad analogs). The 2,3-dichloro variant offers a way to fine-tune the lipophilicity and binding affinity of the carboxamide linkage.

Synthetic Protocols

Protocol: Suzuki-Miyaura Cross-Coupling

This is the primary method for attaching this scaffold to a heterocyclic core (e.g., pyridine, pyrazole).

Reagents:

-

Substrate: 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl-boronic acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) or -

Base:

or -

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

-

Inertion: Charge a reaction vessel with the substrate, boronic acid, base, and catalyst. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed solvent mixture via syringe.

-

Reaction: Heat to 80–100°C for 4–12 hours. Monitor conversion via HPLC or TLC (the disappearance of the starting iodide is usually rapid).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Dilute with Ethyl Acetate and wash with brine.

-

Purification: Silica gel chromatography. The product will typically be less polar than the boronic acid but more polar than the starting iodide.

Protocol: Lithium-Halogen Exchange (Carboxylation)

To convert the iodide into a carboxylic acid (precursor for amide coupling):

-

Cooling: Dissolve substrate in anhydrous THF and cool to -78°C .

-

Exchange: Add i-PrMgCl (Turbo Grignard) or n-BuLi dropwise. Stir for 30 mins. The Iodine is selectively exchanged for Lithium; the Chlorines remain intact due to the low temperature.

-

Quench: Bubble dry

gas into the solution or add dry ice. -

Acidification: Warm to RT and quench with 1M HCl. Extract the resulting 2,3-dichloro-4-(trifluoromethyl)benzoic acid .

Safety & Handling

Hazard Classification: Irritant, potentially toxic if swallowed/inhaled.

-

GHS Signal: WARNING

-

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

Specific Precautions:

-

Halogenated Waste: Do not dispose of down the drain. Collect in dedicated halogenated organic waste streams.

-

Reactivity: Avoid contact with strong oxidizing agents. In the event of a fire, thermal decomposition may produce toxic fumes including Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Hydrogen Iodide (HI).

References

-

Synblock . (2024). Product Data Sheet: 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene (CAS 2138101-66-1). Retrieved from

- Wang, J., et al. (2019). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews. (Contextual grounding on utility).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic grounding for bioisosterism).

-

Sigma-Aldrich . (2024). Safety Data Sheet: Polyhalogenated Benzene Derivatives. Retrieved from

Sources

Methodological & Application

Synthesis of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene: A Detailed Guide for Advanced Chemical Research

Introduction

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The unique substitution pattern of a trifluoromethyl group, two chlorine atoms, and an iodine atom on the benzene ring provides a versatile scaffold for the development of novel molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the halogen atoms offer multiple sites for further chemical modifications, such as cross-coupling reactions. This application note provides a comprehensive guide to the synthesis of this valuable building block, detailing two key stages: the preparation of the precursor 2,3-dichloro-4-(trifluoromethyl)aniline and its subsequent conversion to the target iodo-compound via a Sandmeyer-type reaction. The protocols are designed for researchers and professionals in drug development and related scientific disciplines, with a focus on procedural details, mechanistic rationale, and safety considerations.

Part 1: Synthesis of the Precursor: 2,3-Dichloro-4-(trifluoromethyl)aniline

The synthesis of the key intermediate, 2,3-dichloro-4-(trifluoromethyl)aniline, can be approached through two primary strategies: nucleophilic aromatic substitution (amination) of a suitable polychlorinated benzotrifluoride or direct chlorination of a trifluoromethyl-substituted aniline. Both routes have their merits and challenges, which will be discussed.

Method A: Ammonolysis of 3,4-Dichlorobenzotrifluoride

This method involves the nucleophilic substitution of a chlorine atom in 3,4-dichlorobenzotrifluoride with an amino group. The electron-withdrawing nature of the trifluoromethyl group and the adjacent chlorine atoms activates the ring towards nucleophilic attack.

Reaction Scheme:

Figure 1: General workflow for the ammonolysis of 3,4-Dichlorobenzotrifluoride.

Underlying Principles:

The reaction proceeds via a Meisenheimer complex intermediate, where ammonia attacks the carbon atom bearing a chlorine atom. The position of amination is directed by the combined electronic effects of the substituents. This reaction typically requires high temperatures and pressures to overcome the activation energy for the substitution on an aromatic ring.[1] The use of a polar aprotic solvent like N-methylpyrrolidone (NMP) helps to solubilize the reactants and facilitate the reaction.[2][3] In some cases, a copper catalyst may be employed to enhance the reaction rate.[1]

Detailed Protocol: Ammonolysis

-

Materials:

-

3,4-Dichlorobenzotrifluoride

-

Anhydrous ammonia

-

N-Methylpyrrolidone (NMP), anhydrous

-

Potassium fluoride (optional, as catalyst promoter)[1]

-

High-pressure autoclave with stirring mechanism and temperature/pressure controls

-

-

Procedure:

-

Charge the high-pressure autoclave with 3,4-dichlorobenzotrifluoride and N-methylpyrrolidone. A typical ratio would be 1:3 to 1:5 by moles.

-

If using a catalyst promoter, add calcined potassium fluoride (e.g., 1.5 molar equivalents relative to the starting material).[1]

-

Seal the autoclave and purge with an inert gas, such as nitrogen or argon.

-

Cool the autoclave to 0°C or below and carefully introduce a measured amount of anhydrous ammonia. A significant molar excess of ammonia is typically required.

-

Heat the autoclave to the reaction temperature, generally between 200°C and 300°C, with vigorous stirring.[1]

-

Monitor the reaction progress by analyzing aliquots (if the setup allows) for the consumption of the starting material using Gas Chromatography (GC). The reaction time can range from several hours to a full day.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Transfer the reaction mixture and filter to remove any inorganic salts.

-

The crude product is then purified by fractional distillation under reduced pressure to isolate the desired 2,3-dichloro-4-(trifluoromethyl)aniline.

-

Data Summary: Ammonolysis

| Parameter | Value/Range | Reference |

| Starting Material | 3,4-Dichlorobenzotrifluoride | [1][4] |

| Reagent | Anhydrous Ammonia | [1] |

| Solvent | N-Methylpyrrolidone (NMP) | [2][3] |

| Temperature | 200 - 300 °C | [1] |

| Pressure | Varies with temperature and ammonia charge | |

| Catalyst (optional) | Potassium Fluoride | [1] |

| Typical Yield | Moderate to good | [1] |

Method B: Chlorination of 4-(Trifluoromethyl)aniline Precursor

An alternative route involves the direct chlorination of a suitable trifluoromethyl-substituted aniline. This approach avoids the high pressures required for ammonolysis but requires careful control of the chlorinating agent to achieve the desired regioselectivity.

Reaction Scheme:

Figure 2: Stepwise chlorination approach to synthesize the target aniline.

Underlying Principles:

This electrophilic aromatic substitution reaction utilizes a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to introduce chlorine atoms onto the aniline ring. The amino group is a strong activating and ortho-, para-directing group. The trifluoromethyl group is a deactivating and meta-directing group. The regioselectivity of the chlorination will be a result of the interplay of these directing effects. Stepwise chlorination is often necessary to control the substitution pattern.

Detailed Protocol: Chlorination (based on analogous procedures[1])

-

Materials:

-

2-Chloro-4-(trifluoromethyl)aniline (as an example of a potential precursor)

-

Sulfuryl chloride (SO₂Cl₂)

-

Chlorobenzene or another suitable inert solvent

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve the starting aniline (e.g., 2-chloro-4-(trifluoromethyl)aniline) in chlorobenzene in a reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber.

-

Heat the solution to 55-60°C.

-

Slowly add sulfuryl chloride (e.g., 1.1 molar equivalents) dropwise to the stirred solution over a period of several hours.[1]

-

Maintain the reaction temperature and monitor the progress by GC analysis. Further additions of the chlorinating agent may be necessary to drive the reaction to completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to a stirred solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield pure 2,3-dichloro-4-(trifluoromethyl)aniline.

-

Data Summary: Chlorination

| Parameter | Value/Range | Reference (analogous) |

| Starting Material | Substituted trifluoromethylaniline | [1] |

| Reagent | Sulfuryl Chloride (SO₂Cl₂) | [1] |

| Solvent | Chlorobenzene | [1] |

| Temperature | 55 - 60 °C | [1] |

| Work-up | Aqueous bicarbonate wash | |

| Purification | Column Chromatography/Recrystallization |

Part 2: Sandmeyer-Type Iodination of 2,3-Dichloro-4-(trifluoromethyl)aniline

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate.[5][6]

Reaction Scheme:

Figure 3: The two-step process of the Sandmeyer iodination reaction.

Underlying Principles:

The reaction proceeds in two main steps. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively stable diazonium salt.[7][8] In the second step, this diazonium salt is treated with a source of iodide ions, such as potassium iodide. The diazonium group is an excellent leaving group (dinitrogen gas), and its departure facilitates the substitution by the iodide ion.[9] While often catalyzed by copper(I) salts for chloro- and bromo-substitutions, the iodination reaction generally proceeds well without a copper catalyst.[6]

Detailed Protocol: Sandmeyer Iodination

-

Materials:

-

2,3-Dichloro-4-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Sodium bisulfite or sodium thiosulfate solution

-

Diethyl ether or dichloromethane for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Diazotization:

-

In a flask equipped with a mechanical stirrer and a thermometer, suspend 2,3-dichloro-4-(trifluoromethyl)aniline in a mixture of concentrated acid (e.g., HCl or H₂SO₄) and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the temperature remains below 5°C. The addition should be slow enough to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt can be confirmed by a spot test with a starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60°C) for about an hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Add a solution of sodium bisulfite or sodium thiosulfate to the reaction mixture to reduce any excess iodine to iodide, until the dark color of iodine disappears.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene.

-

-

Data Summary: Sandmeyer Iodination

| Parameter | Value/Range | Reference (general) |

| Starting Material | 2,3-Dichloro-4-(trifluoromethyl)aniline | |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | [7][8] |

| Acidic Medium | HCl or H₂SO₄ | [7] |

| Diazotization Temp. | 0 - 5 °C | [7] |

| Iodinating Agent | Potassium Iodide (KI) | [7][8] |

| Work-up | Reduction of excess I₂ | |

| Purification | Column Chromatography/Recrystallization |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Ammonolysis: This procedure involves high pressures and temperatures and should only be performed by trained personnel with appropriate high-pressure equipment. Anhydrous ammonia is a corrosive and toxic gas.

-

Chlorination: Sulfuryl chloride is a corrosive and lachrymatory liquid. It reacts violently with water. Handle with extreme care.

-

Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures. The reaction can be highly exothermic and produce a large volume of nitrogen gas. Ensure adequate cooling and pressure relief.

Conclusion

The synthesis of 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene is a multi-step process that requires careful execution and control of reaction conditions. This guide provides two viable pathways for the synthesis of the key aniline precursor and a detailed, reliable protocol for the subsequent Sandmeyer iodination. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can successfully synthesize this valuable and versatile chemical building block for a wide range of applications in chemical and pharmaceutical research.

References

- Filimonov, V. D., et al. (2008). A simple and efficient procedure for diazotization–iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Russian Journal of Organic Chemistry, 44(10), 1555-1556.

- Solvay S.A. (2005). Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel.

- Solvay Solexis S.p.A. (2004). Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parall.

- Bamoniri, A., et al. (2012). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Bulletin of the Korean Chemical Society, 33(1), 289-291.

- Solvay Fluor GmbH. (2004). Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity.

- Hosseini-Sarvari, M., & Etemad, S. (2011). A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP] HSO4.

- Jiangsu Changqing Agrochemical Co., Ltd. (2019). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.

- Gharda Chemicals Ltd. (2003).

- Bamoniri, A., & Mirjalili, B. F. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.

- Filimonov, V. D., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.

- Spencer, J., et al. (2018). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1 H -1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step. RSC Advances, 8(39), 21865-21872.

- Jiangsu Changqing Agrochemical Co., Ltd. (2007). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Li, J., et al. (2016). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

- Goossen, L. J., et al. (2014).

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). 4-Amino-3,5-dichlorobenzotrifluoride. Retrieved from [Link]

- Sharma, P., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2865-2895.

- Jiangsu Changqing Agrochemical Co., Ltd. (2009). Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline.

- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.

- Wang, Z. J., & Shen, Q. (2015). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3.

- Li, Z., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9814-9821.

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]

Sources

- 1. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 2. EP1528052A1 - Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 3,4-Dichlorobenzotrifluoride 97 328-84-7 [sigmaaldrich.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. portal.tpu.ru [portal.tpu.ru]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

Introduction: The Strategic Value of Polyfunctional Arenes

In the landscape of modern drug discovery and materials science, polyfunctional aromatic compounds are indispensable building blocks. They offer multiple points for diversification, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR). The compound 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene is a prime example of such a scaffold. It features three distinct halogen atoms, each with a different propensity for engaging in cross-coupling reactions. This application note provides a detailed protocol and scientific rationale for performing a highly chemoselective Suzuki-Miyaura coupling on this substrate, specifically targeting the most reactive carbon-iodine (C-I) bond.

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation due to its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2] The primary challenge with a substrate like 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene is to achieve selective functionalization at one site while leaving the other halogenated positions intact for subsequent transformations. This guide leverages the inherent reactivity differences between aryl halides to achieve this selectivity with high fidelity.

Core Principles: Understanding Chemoselectivity in Palladium Catalysis

The success of a chemoselective Suzuki-Miyaura coupling hinges on the differential reactivity of the carbon-halogen bonds toward the palladium catalyst. The selectivity-determining step is typically the oxidative addition of the aryl halide to the active Pd(0) species.[3][4]

Reactivity Hierarchy: The bond dissociation energy of carbon-halogen bonds decreases down the group, leading to a well-established reactivity order in palladium-catalyzed reactions:

C-I > C-Br > C-OTf ≈ C-Cl > C-F

This intrinsic reactivity difference is the primary driver for selectivity.[3] The C-I bond in 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene is significantly weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst than the much stronger C-Cl bonds.

Electronic Effects: The presence of a strong electron-withdrawing trifluoromethyl (-CF3) group further activates the aromatic ring toward oxidative addition, although this effect is felt at all three halogen positions.[5] However, it is not potent enough to overcome the fundamental reactivity difference between the iodine and chlorine substituents. Electron-poor aryl halides are generally more reactive in the oxidative addition step.[6][7]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle, which is crucial for understanding the role of each component.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the substrate. This is the chemoselectivity-determining step.[8]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center.[4]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][8]

Experimental Protocol: Selective C-I Arylation

This protocol is designed for the selective coupling at the C-I position on a 1.0 mmol scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | M.W. | Amount (1.0 mmol scale) | Moles (mmol) | Stoichiometry |

| 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene | 342.88 | 343 mg | 1.0 | 1.0 equiv |

| Arylboronic Acid (e.g., Phenylboronic Acid) | 121.93 | 146 mg | 1.2 | 1.2 equiv |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 35 mg | 0.03 | 3 mol% |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 276 mg | 2.0 | 2.0 equiv |

| 1,4-Dioxane, anhydrous | - | 4.0 mL | - | - |

| Water, degassed | - | 1.0 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene (343 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol). The use of a glovebox is ideal but not strictly necessary if this step is performed swiftly.

-

Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). The solvent mixture should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes.[8]

-

Reaction Execution: Place the sealed flask into a pre-heated oil bath set to 85 °C. Stir the mixture vigorously.

-

Monitoring Progress: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take small aliquots from the reaction mixture every 1-2 hours. A typical reaction time is 4-12 hours. The reaction is complete upon full consumption of the starting iodoarene.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2,3-dichloro-4-(trifluoromethyl)-1,1'-biphenyl product.

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be necessary depending on the specific arylboronic acid used.

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | Inactive catalyst; Insufficient temperature; Poorly soluble reagents. | Use a fresh bottle of catalyst. Consider a more active pre-catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos or XPhos). Increase temperature to 90-100 °C. Use a different solvent system like DME/water or Toluene/water. |

| Side Product Formation | Homo-coupling of boronic acid; Protodeboronation. | Ensure a thoroughly deoxygenated environment to minimize homo-coupling. Use a slight excess (1.1-1.2 equiv.) of boronic acid, but avoid a large excess. Using K₃PO₄ instead of K₂CO₃ can sometimes suppress protodeboronation. |

| Reaction Stalls | Catalyst deactivation. | Add a second portion of the catalyst (1-2 mol%) after the reaction has stalled. Ensure the phosphine ligand is not degrading due to residual oxygen. |

| Loss of -CF₃ group | Unlikely under these conditions, but can occur under harsh basic conditions. | The reaction conditions are mild enough to prevent this. If observed, screen weaker bases like CsF or K₃PO₄. |

Troubleshooting Workflow

Caption: Fig. 2: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

Conclusion and Future Work

The protocol described provides a reliable and highly selective method for the functionalization of the C-I bond of 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene. The resulting 2-aryl-4,5-dichloro-1-(trifluoromethyl)benzene product is a valuable intermediate. The remaining two C-Cl bonds are now available for subsequent cross-coupling reactions, which would typically require more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[6][9] This stepwise approach enables the controlled and regioselective synthesis of complex, unsymmetrical tri-arylated benzene derivatives, which are of significant interest to the pharmaceutical and materials science industries.

References

-

Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.5

-

So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7820–7827. Link

-

Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Organic & Biomolecular Chemistry, 22(5), 985-990. Link

-

Fairlamb, I. J. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 49(4), 184-193. Link

-

Sommer, H., & Weck, M. (2015). Rapid Room-Temperature, Chemoselective Csp2-Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. Angewandte Chemie International Edition, 54(44), 13031-13035. Link

-

Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Link

-

So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General chemoselective suzuki-miyaura coupling of polyhalogenated aryl triflates enabled by an alkyl-heteroaryl-based phosphine ligand. PolyU Institutional Research Archive. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Kaur, N., & Kishore, D. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5213-5248. Link

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Link

-

Calò, V., Nacci, A., Monopoli, A., & Cotugno, P. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040–6044. Link

-

Djakovitch, L., & Köhler, K. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters, 43(26), 4685-4688. Link

-

Wolstenhulme, J. R., et al. (2018). Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Chemical Science, 9(10), 2741-2746. Link

-

Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Link

-

Saha, A., & Ranu, B. C. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Beilstein Journal of Organic Chemistry, 13, 2664-2672. Link

-

Wang, Y., et al. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 28(7), 2244–2250. Link

-

Chen, C., et al. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 690(24-25), 5609-5614. Link

-

Niwa, T., Uetake, Y., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4, 1048–1056. Link

-

Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. Benchchem. Link

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

-

Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(4), 635-641. Link

-

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Benchchem. Link

-

Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(82), 67018-67021. Link

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Link

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Link

-

Singh, J., et al. (2022). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. Journal of Heterocyclic Chemistry, 59(12), 2217-2224. Link

-

Suzuki Coupling. Organic Chemistry Portal. Link

-

Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(3), 1545-1554. Link

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Selective Functionalization of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

Introduction: A Versatile Building Block in Modern Synthesis

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a trifluoromethyl group and three distinct halogen atoms, offers a versatile platform for the strategic and selective introduction of molecular complexity. The presence of iodine, chlorine, and a trifluoromethyl group on the benzene ring imparts distinct electronic and steric properties, which can be exploited to achieve highly regioselective chemical transformations.

This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of the carbon-iodine (C-I) bond in 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene. The inherent differences in the bond dissociation energies and reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl) in palladium-catalyzed cross-coupling reactions form the cornerstone of this selectivity.[1] By carefully selecting the reaction conditions, catalysts, and reagents, chemists can precisely modify the iodine position while leaving the two chlorine atoms untouched for subsequent transformations. This stepwise approach is invaluable for the construction of complex, poly-substituted aromatic structures.

This document will delve into the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for several key transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as strategies involving organometallic intermediates.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The selective functionalization of the C-I bond in 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene is primarily governed by the relative rates of oxidative addition of the carbon-halogen bonds to a low-valent palladium(0) catalyst. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl.[2] This trend is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the halogen group. The weaker C-I bond undergoes oxidative addition to the Pd(0) center much more readily than the stronger C-Cl bonds.

The electron-withdrawing nature of the trifluoromethyl group and the two chlorine atoms further influences the reactivity of the aryl iodide. These substituents decrease the electron density of the aromatic ring, which can facilitate the oxidative addition step. However, the steric hindrance imposed by the ortho-chloro substituent may play a role in modulating the reaction kinetics, necessitating careful optimization of the catalyst system.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely employed methods for the selective functionalization of the C-I bond in the title compound. The following sections provide detailed protocols for the most common and synthetically useful transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron reagent, typically a boronic acid or a boronate ester.[3]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) complex. Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used in combination with a phosphine ligand; the Pd(II) is reduced in situ to Pd(0). For challenging couplings, more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups, can enhance catalytic activity.

-

Base: A base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and should be optimized for the specific substrates.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the aryl halide and the catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.). Then, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

-

Reaction Execution: Place the flask in a pre-heated oil bath and stir the mixture at the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 (Est.) |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | >90 (Est.) |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 80 | 16 | >85 (Est.) |

Yields are estimated based on similar transformations and may require optimization.

Sonogashira Coupling: Formation of C(sp)-C(sp²) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[4]

Causality Behind Experimental Choices:

-

Co-catalysis: The classical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst promotes the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: Anhydrous, polar aprotic solvents like DMF, THF, or dioxane are commonly used.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

-

Solvent Addition: Add an anhydrous solvent such as THF or dioxane (e.g., 5 mL per mmol of aryl iodide).

-

Catalyst Addition: To this solution, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (2 mol%).

-

Base Addition: Finally, add the amine base (e.g., Et₃N, 2.0 equiv.) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-70 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, dilute the mixture with ethyl acetate and wash with aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

| Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N | THF | 50 | 6 | >90 (Est.) |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (3) | DIPA | Dioxane | 60 | 8 | >85 (Est.) |

| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Et₃N | DMF | RT | 12 | >90 (Est.) |

Yields are estimated based on similar transformations and may require optimization.

Heck Reaction: Vinylation of the Aryl Halide

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[5]

Causality Behind Experimental Choices:

-

Catalyst: Pd(OAc)₂ is a common and cost-effective precatalyst. It is often used in combination with a phosphine ligand to stabilize the active Pd(0) species. Phosphine-free conditions using palladium salts can also be effective, particularly with highly reactive aryl iodides.

-

Base: An organic or inorganic base is required to neutralize the hydrogen halide produced in the catalytic cycle. Common bases include Et₃N, K₂CO₃, and NaOAc.

-

Solvent: Polar aprotic solvents such as DMF, NMP, or DMAc are typically used to ensure the solubility of the reagents and the palladium catalyst.

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealable reaction tube, combine 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

-

Ligand and Solvent Addition: If a ligand is used (e.g., P(o-tol)₃, 4 mol%), add it at this stage. Then, add the solvent (e.g., DMF).

-

Reaction Execution: Seal the tube and heat the mixture in an oil bath at the desired temperature (typically 100-140 °C).

-

Monitoring and Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Data Presentation: Representative Heck Reaction Conditions

| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 16 | >80 (Est.) |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 100 | 12 | >85 (Est.) |

| 4-Vinylpyridine | Pd(OAc)₂ (2) | - | NaOAc | DMAc | 130 | 24 | >75 (Est.) |

Yields are estimated based on similar transformations and may require optimization.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[6]

Causality Behind Experimental Choices:

-

Catalyst System: This reaction is highly dependent on the choice of both the palladium precursor and the phosphine ligand. Bulky, electron-rich biarylphosphine ligands developed by Buchwald and others are often essential for high catalytic activity, especially with less reactive amines.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Reagent Addition: Add 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent and Execution: Add the anhydrous solvent (e.g., toluene) and seal the tube. Remove the tube from the glovebox and heat with stirring in an oil bath at the desired temperature (typically 80-110 °C).

-

Monitoring and Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite®. Concentrate the filtrate and purify the residue.

-

Purification: Purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | >90 (Est.) |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | >85 (Est.) |

| Benzylamine | [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | LHMDS | THF | 80 | 12 | >90 (Est.) |

Yields are estimated based on similar transformations and may require optimization.

Part 2: Organometallic-Mediated Functionalization

An alternative strategy for the selective functionalization of the C-I bond involves the formation of an organometallic intermediate, which can then be quenched with various electrophiles.

Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid and efficient method for the preparation of aryllithium reagents from aryl iodides.[7] The exchange typically occurs at low temperatures and is often faster than competing deprotonation reactions.

Causality Behind Experimental Choices:

-

Lithiating Agent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are the most common reagents for this transformation. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.

-

Solvent: Anhydrous ethereal solvents like diethyl ether or THF are essential to solvate the organolithium species.

-

Electrophile: The generated aryllithium is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides.

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-BuLi (1.1 equiv.) in hexanes via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) dropwise to the solution at -78 °C.

-

Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent from an aryl iodide and magnesium metal is another viable strategy.[8] However, the initiation of this reaction can sometimes be challenging.

Causality Behind Experimental Choices:

-

Magnesium Activation: The magnesium turnings must be activated to initiate the reaction. This can be achieved by crushing the turnings in the flask or by adding a small crystal of iodine.

-

Solvent: Anhydrous diethyl ether or THF is crucial for the formation and stability of the Grignard reagent.

-

Exothermic Nature: The reaction is exothermic, and the rate of addition of the aryl iodide solution should be controlled to maintain a gentle reflux.

Experimental Protocol: Grignard Reagent Formation and Electrophilic Quench

-

Reaction Setup: Place dry magnesium turnings (1.5 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Initiation: Add a small crystal of iodine. Prepare a solution of 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous THF and add a small portion to the magnesium.

-

Grignard Formation: Once the reaction initiates (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining aryl iodide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

Electrophilic Quench: Cool the Grignard reagent to 0 °C and slowly add a solution of the electrophile in THF.

-

Work-up and Purification: After the reaction is complete, quench with saturated aqueous NH₄Cl and work up as described for the lithium-halogen exchange protocol.

Visualization of Key Workflows and Mechanisms

Conclusion and Future Outlook

The selective functionalization of the iodine atom in 2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene provides a powerful and reliable strategy for the synthesis of a diverse array of complex aromatic compounds. The well-established principles of chemoselectivity in palladium-catalyzed cross-coupling reactions, along with the utility of organometallic intermediates, offer a robust toolbox for chemists in various fields. The protocols outlined in this guide serve as a solid foundation for the successful application of these transformations. Further research may focus on the development of even more active and selective catalyst systems, particularly for challenging couplings, and the exploration of novel functionalization reactions at the remaining chloro- and trifluoromethyl-substituted positions to further expand the synthetic utility of this versatile building block.

References

-

Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[3][6][9]-Triazoles. PMC. Available at: [Link]

-

Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Heck reaction. Wikipedia. Available at: [Link]

-

Metal–halogen exchange. Wikipedia. Available at: [Link]

-

Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes. PMC. Available at: [Link]

-

Grignard Reaction. University of Wisconsin-Madison. Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-